molecular formula C16H22Cl2N2O B14323996 1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride CAS No. 110429-19-1

1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride

Cat. No.: B14323996
CAS No.: 110429-19-1
M. Wt: 329.3 g/mol
InChI Key: KIGILMPJXPNEIO-UHFFFAOYSA-L
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Description

1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride is a chemical compound with a unique structure that includes two pyridinium rings connected by an oxybis(methylene) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride typically involves the reaction of 4-ethylpyridine with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to form the final product. The reaction conditions usually include controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The pyridinium rings can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the pyridinium rings under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridinium derivatives with altered electronic properties.

Scientific Research Applications

1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[Oxybis(methylene)]bis(4-fluorobenzene): Similar structure but with fluorine atoms instead of ethyl groups.

    Benzene, 1,1’-[oxybis(methylene)]bis[4-methyl-]: Similar structure with methyl groups instead of ethyl groups.

Uniqueness

1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride is unique due to the presence of ethyl groups on the pyridinium rings, which can influence its chemical reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

110429-19-1

Molecular Formula

C16H22Cl2N2O

Molecular Weight

329.3 g/mol

IUPAC Name

4-ethyl-1-[(4-ethylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium;dichloride

InChI

InChI=1S/C16H22N2O.2ClH/c1-3-15-5-9-17(10-6-15)13-19-14-18-11-7-16(4-2)8-12-18;;/h5-12H,3-4,13-14H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

KIGILMPJXPNEIO-UHFFFAOYSA-L

Canonical SMILES

CCC1=CC=[N+](C=C1)COC[N+]2=CC=C(C=C2)CC.[Cl-].[Cl-]

Origin of Product

United States

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